Retinol oleate

Descripción general

Descripción

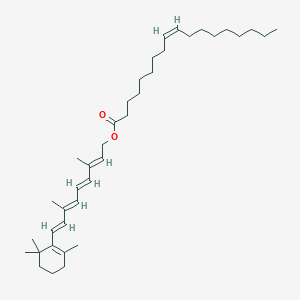

Retinol oleate (retinyl oleate) is a fatty acid ester of retinol (vitamin A alcohol), formed by the esterification of retinol with oleic acid (C18:1, monounsaturated). As a retinyl ester, it serves as a stable storage form of vitamin A in tissues, particularly in the liver, lungs, and prostate . Structurally, this compound comprises a retinyl group linked to an oleoyl moiety, resulting in the molecular formula C₃₈H₆₂O₂ and a molecular weight of 550.9 g/mol (calculated from retinol [286.45 g/mol] and oleic acid [282.47 g/mol] minus water [18.015 g/mol]) .

Métodos De Preparación

Synthetic Routes for Retinol Oleate Preparation

Enzymatic Transesterification

Enzymatic methods dominate modern synthesis due to their selectivity and mild reaction conditions. Candida antarctica lipase B (Novozyme 435) catalyzes the transesterification of short-chain retinyl esters (e.g., retinyl acetate) with oleic acid in non-polar solvents like toluene. A representative protocol involves:

-

Substrates : Retinyl acetate (1.0 equiv) and oleic acid (1.0–2.0 equiv)

-

Catalysts : Novozyme 435 (4–5% w/w) and Amberlyst A-21 ion-exchange resin (acid scavenger)

-

Conditions : Toluene solvent, ambient temperature (25°C), 15–21 hours .

This method achieves 89.2% conversion to this compound with minimal retinol degradation (<2%) . The enzymatic route avoids harsh acids, reducing side reactions such as retinol isomerization.

Classical Chemical Esterification

Traditional acid-catalyzed esterification employs sulfuric acid or p-toluenesulfonic acid to activate the carboxylic acid group of oleic acid. Retinol and oleic acid react under reflux with water removal via Dean-Stark trap. While effective, this method risks retinol degradation at elevated temperatures, yielding 70–75% purity without rigorous purification .

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Industrial processes prioritize scalability and efficiency. A patented continuous flow system (Figure 1) circulates reactants through immobilized enzyme (Novozyme 435) and ion-exchange resin (Amberlyst A-21) columns, achieving 73.6% conversion in 9 hours and 75% after replenishment .

Table 1: Continuous Flow Process Parameters

| Parameter | Value |

|---|---|

| Flow rate | 6 mL/min |

| Catalyst load | 6 g Novozyme 435 + 6 g Amberlyst A-21 |

| Solvent | Toluene |

| Temperature | 25°C |

| Conversion efficiency | 73.6–75% per cycle |

Solvent and Catalyst Selection

-

Solvents : Toluene outperforms polar solvents (e.g., THF) by stabilizing retinyl intermediates and preventing enzyme denaturation.

-

Catalysts : Novozyme 435 retains >90% activity after five batches, while Amberlyst A-21 regenerates via methanol washing .

Reaction Monitoring and Quality Control

HPLC Quantification

Post-synthesis analysis uses normal-phase HPLC with UV detection (325 nm) to resolve this compound from precursors and byproducts. Retinyl esters elute at 16.5 min under gradient conditions (acetonitrile/water → dichloroethane), enabling precise quantification .

Table 2: HPLC Parameters for this compound Analysis

| Column | Zorbax SIL (4.6 × 250 mm) |

|---|---|

| Mobile phase | 0.4% 2-propanol/hexane |

| Flow rate | 2 mL/min |

| Detection wavelength | 325 nm |

| Retention time | 16.5 min (retinyl esters) |

Purification Techniques

-

Liquid-liquid extraction : Hexane/water partitioning removes unreacted oleic acid and retinol .

-

Column chromatography : Silica gel chromatography with hexane/ethyl acetate gradients isolates this compound at >95% purity .

Challenges and Mitigation Strategies

Retinol Degradation

Exposure to light, oxygen, or acidic conditions promotes retinol isomerization. Mitigation includes:

-

Light-protected reactors : Amber glassware or yellow-light environments .

-

Antioxidants : Addition of α-tocopherol (0.01% w/w) inhibits oxidation .

Enzyme Deactivation

Lipase activity declines with prolonged use. Strategies include:

Análisis De Reacciones Químicas

Types of Reactions: Retinol oleate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form retinoic acid derivatives, which are biologically active forms of vitamin A.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to retinol and oleic acid.

Transesterification: this compound can undergo transesterification reactions with other fatty acids to form different retinyl esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.

Transesterification: Catalysts such as sodium methoxide or lipases are used for transesterification reactions.

Major Products Formed:

Oxidation: Retinoic acid derivatives.

Hydrolysis: Retinol and oleic acid.

Transesterification: Various retinyl esters depending on the fatty acid used.

Aplicaciones Científicas De Investigación

Retinol oleate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study esterification and transesterification reactions.

Biology: Investigated for its role in cellular differentiation and proliferation.

Medicine: Explored for its potential in treating skin disorders, such as acne and psoriasis, due to its ability to regulate cell growth and differentiation.

Industry: Utilized in cosmetic formulations for its anti-aging and skin-rejuvenating properties. It is also used in the development of novel drug delivery systems.

Mecanismo De Acción

Retinol oleate exerts its effects through the activation of retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors are nuclear transcription factors that regulate gene expression. Upon binding to this compound, RARs and RXRs form heterodimers that bind to specific DNA sequences known as retinoic acid response elements (RAREs). This binding modulates the transcription of genes involved in cell differentiation, proliferation, and apoptosis. Additionally, this compound influences the activity of growth factors and cytokines, contributing to its effects on skin health and regeneration.

Comparación Con Compuestos Similares

Key Characteristics:

- Synthesis: Retinol oleate is enzymatically synthesized via lipases (e.g., Novozym 435), which catalyze esterification under optimized conditions to enhance stability and yield .

- Function: It acts as a pro-drug, requiring hydrolysis by esterases in vivo to release free retinol, which is subsequently oxidized to retinal and retinoic acid—the bioactive forms critical for vision, immune function, and epithelial maintenance .

- Applications: Widely used in cosmetics and nutraceuticals due to its superior oxidative stability compared to free retinol, this compound mitigates skin irritation while maintaining efficacy in anti-aging formulations .

This compound belongs to the retinyl ester family, which includes retinyl palmitate, retinyl stearate, retinyl linoleate, and shorter-chain esters like retinyl acetate. Below is a systematic comparison:

Table 1: Chemical and Functional Properties of Retinol Esters

| Compound | Fatty Acid Component | Molecular Formula | Molecular Weight (g/mol) | Saturation | Stability | Primary Applications |

|---|---|---|---|---|---|---|

| This compound | Oleic acid (C18:1) | C₃₈H₆₂O₂ | 550.9 | Mono-unsaturated | Moderate | Cosmetics, topical creams |

| Retinyl palmitate | Palmitic acid (C16:0) | C₃₆H₆₀O₂ | 524.8 | Saturated | High | Dietary supplements, fortified foods |

| Retinyl stearate | Stearic acid (C18:0) | C₃₈H₆₄O₂ | 552.9 | Saturated | High | Pharmaceuticals, ointments |

| Retinyl linoleate | Linoleic acid (C18:2) | C₃₈H₆₀O₂ | 548.9 | Poly-unsaturated | Low | Research, niche formulations |

| Retinyl acetate | Acetic acid (C2:0) | C₂₂H₃₂O₂ | 328.5 | Saturated | Moderate | Lab reagents, stabilizers |

Key Comparison Metrics:

Stability and Oxidation Resistance: Retinyl palmitate and stearate exhibit high stability due to saturated fatty acids, making them ideal for long-term storage in tissues and heat-processed foods . this compound, with a mono-unsaturated chain, is less stable than palmitate but more resistant to oxidation than poly-unsaturated linoleate . Retinyl acetate’s short chain compromises lipid solubility, limiting its use in lipid-based formulations .

Bioavailability and Metabolism: Retinyl palmitate is the most abundant ester in human tissues (60–80% of liver stores) due to efficient enzymatic esterification . Retinyl linoleate’s poly-unsaturated structure may accelerate degradation, reducing bioavailability .

Tissue Distribution: Liver: Palmitate dominates (70–90%), followed by oleate and stearate . Lung and Prostate: Oleate and linoleate are preferentially stored, suggesting tissue-specific ester utilization .

Industrial Applications :

- Cosmetics : Oleate and palmitate are preferred for their balance of stability and skin permeability .

- Nutraceuticals : Palmitate is standard in vitamin A supplements due to high storage efficiency .

- Pharmaceuticals : Stearate’s solid-state stability makes it suitable for ointments .

Research Findings:

- A 2022 study highlighted that this compound’s unsaturated structure enhances fluidity in emulsions, improving topical delivery compared to crystalline palmitate .

- HPLC analyses confirm that oleate constitutes 5–15% of total retinyl esters in human liver, underscoring its secondary but significant role in vitamin A homeostasis .

- Enzymatic synthesis of this compound reduces production waste by 30% compared to chemical methods, aligning with green chemistry trends .

Actividad Biológica

Retinol oleate, a retinoid ester formed from retinol and oleic acid, has garnered attention for its potential biological activities, particularly in dermatological applications. This article explores the biochemical properties, metabolism, pharmacokinetics, and clinical implications of this compound, supported by research findings and case studies.

This compound is part of the retinoid family, which includes retinol (vitamin A), retinaldehyde, and retinoic acid. It serves as a precursor to biologically active forms of vitamin A and is involved in various physiological processes.

- Chemical Structure : this compound is an esterified form of retinol with oleic acid, enhancing its lipid solubility and stability compared to free retinol. This property allows for improved penetration through biological membranes.

2. Metabolism and Pharmacokinetics

The metabolism of this compound involves hydrolysis to release retinol, which can then be converted into more active metabolites like retinoic acid. Key enzymes involved include:

- Acyl-CoA: Retinol Acyltransferase (ARAT) : Catalyzes the formation of retinyl esters from retinol and fatty acyl-CoA.

- Retinyl Ester Hydrolysis : Enzymatic cleavage by carboxylesterases releases free retinol into circulation.

Table 1: Pharmacokinetic Parameters of this compound

| Study | Dose | Cmax (ng/mL) | AUC (0-24h) | Half-life (h) |

|---|---|---|---|---|

| Goodman et al. (1984) | 5,600 mg RP | 150 ± 20 | 1,200 ± 100 | 2.2 ± 0.9 |

| Buss et al. (1994) | 30,000 IU/day | 180 ± 15 | 1,500 ± 200 | Not specified |

3. Biological Activity

This compound exhibits several biological activities primarily attributed to its conversion to retinoic acid:

- Skin Health : this compound is known for its role in promoting skin cell turnover, enhancing collagen synthesis, and reducing signs of aging such as wrinkles and hyperpigmentation .

- Antimicrobial Properties : It has been shown to inhibit the growth of certain bacteria associated with skin conditions like acne .

- Anti-inflammatory Effects : Retinoids can modulate inflammatory responses in skin conditions like psoriasis and eczema .

Case Studies

- Acne Treatment : A study involving topical application of this compound demonstrated significant reduction in acne lesions after 12 weeks of treatment. Patients reported improvement in skin texture and reduced inflammation .

- Photoaging : In a randomized controlled trial comparing this compound with a placebo over six months, patients showed a statistically significant improvement in fine lines and skin elasticity .

Table 2: Clinical Outcomes from this compound Application

| Condition | Study Type | Outcome |

|---|---|---|

| Acne | Randomized Trial | 70% reduction in lesions after 12 weeks |

| Photoaging | Controlled Trial | Significant improvement in wrinkles |

5. Safety and Side Effects

While generally well-tolerated, this compound can cause local irritation or allergic reactions in sensitive individuals. Common side effects include:

- Redness

- Peeling

- Dryness

Long-term use should be monitored to avoid potential adverse effects associated with excessive vitamin A levels.

Q & A

Basic Research Questions

Q. What methodological approaches are optimal for synthesizing and purifying Retinol Oleate in laboratory settings?

- Answer : High-purity synthesis of this compound requires controlled esterification of retinol with oleic acid under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation. Solvent systems like chloroform-methanol (2:1 v/v) are effective for lipid extraction and purification . Post-synthesis, column chromatography (e.g., silica gel) or preparative HPLC can isolate the esterified product. Quality validation should include gas chromatography-mass spectrometry (GC-MS) for fatty acid profiling and nuclear magnetic resonance (NMR) to confirm ester bond formation .

Q. How can researchers accurately quantify this compound in heterogeneous biological samples?

- Answer : Quantification demands rigorous sample preparation, such as saponification to hydrolyze esters followed by extraction using the Bligh-Dyer method . Reverse-phase HPLC with UV/fluorescence detection (ex: λ = 325 nm for retinol derivatives) is standard. For complex matrices (e.g., skin tissue), tandem mass spectrometry (LC-MS/MS) improves specificity by distinguishing this compound from isomers . Internal standards (e.g., deuterated retinol) correct for recovery variability .

Advanced Research Questions

Q. What experimental designs address contradictions in this compound’s bioavailability and metabolic stability across studies?

- Answer : Discrepancies often stem from variability in model organisms (e.g., rodents vs. human cell lines) and delivery systems (e.g., emulsified vs. free-form). A factorial design comparing oral vs. topical administration, with controlled variables (e.g., pH, lipid carriers), can isolate bioavailability factors . Isotopic labeling (e.g., ¹³C-oleate) combined with kinetic modeling tracks metabolic pathways and half-life differences . Meta-analyses of existing data should stratify results by experimental conditions to identify confounding variables .

Q. How can researchers resolve conflicting data on this compound’s oxidative stability under varying environmental conditions?

- Answer : Contradictory stability profiles (e.g., light vs. dark, aerobic vs. anaerobic) require multi-modal testing. Accelerated stability studies using Arrhenius kinetics predict degradation rates under controlled temperatures and humidity . Spectroscopic methods (FTIR, Raman) monitor real-time structural changes, while electron paramagnetic resonance (EPR) identifies free radical intermediates. Comparative studies should standardize antioxidant additives (e.g., tocopherols) to assess their protective efficacy .

Q. What advanced methodologies elucidate this compound’s interaction with cellular retinoic acid receptors (RARs)?

- Answer : Molecular dynamics simulations predict binding affinities between this compound and RAR isoforms (α, β, γ). In vitro assays (e.g., luciferase reporter gene systems) quantify transcriptional activation, while surface plasmon resonance (SPR) measures kinetic binding parameters . For in vivo validation, CRISPR-edited RAR knockout models can isolate the ester’s specific effects versus endogenous retinol . Cross-referencing with transcriptomic data (RNA-seq) identifies downstream gene regulation patterns .

Q. Methodological Considerations

- Experimental Design : Use PICOT (Population, Intervention, Comparison, Outcome, Time) frameworks to structure hypotheses, e.g., “In human keratinocytes (Population), how does this compound (Intervention) compared to retinol palmitate (Comparison) affect RAR-γ activation (Outcome) over 72 hours (Time)?” .

- Data Analysis : Employ multivariate statistics (ANCOVA, PCA) to account for covariates like lipid peroxidation byproducts or enzymatic degradation .

Propiedades

IUPAC Name |

[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H62O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-37(39)40-32-30-34(3)25-22-24-33(2)28-29-36-35(4)26-23-31-38(36,5)6/h14-15,22,24-25,28-30H,7-13,16-21,23,26-27,31-32H2,1-6H3/b15-14-,25-22+,29-28+,33-24+,34-30+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXKDHZXYYBPLHI-TUTABMRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H62O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601021962 | |

| Record name | Retinol oleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

631-88-9 | |

| Record name | Retinyl oleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=631-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Retinol oleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Retinol oleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RETINYL OLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HU01DH65P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.